molecular formula C12H10O3 B1362554 3-Methoxy-2-naphthoic acid CAS No. 883-62-5

3-Methoxy-2-naphthoic acid

Cat. No.: B1362554
CAS No.: 883-62-5
M. Wt: 202.21 g/mol
InChI Key: RTBQQRFTCVDODF-UHFFFAOYSA-N
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Description

3-Methoxy-2-naphthoic acid is a derivative of naphthoic acid, characterized by the presence of a methoxy group at the third position of the naphthalene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.

Mechanism of Action

Target of Action

3-Methoxy-2-naphthoic acid is a derivative of naphthoic acid The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known that it can undergo reduction under certain conditions . For instance, in the presence of lithium and ammonium chloride, it can be reduced to afford 1,2,3,4-tetrahydro-2-naphthoic acid .

Biochemical Pathways

It is known that it can be used in the synthesis of n - [ p - n,n -dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid . This suggests that it may play a role in the synthesis of hydroxamic acids, which are known to have various biological activities.

Result of Action

Given its potential role in the synthesis of hydroxamic acids , it may contribute to the biological activities associated with these compounds.

Biochemical Analysis

Biochemical Properties

3-Methoxy-2-naphthoic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex molecules. It interacts with various enzymes and proteins, facilitating the formation of specific compounds. For instance, it can be used in the synthesis of N-[p-N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid (DAMNHA) . The interactions between this compound and these biomolecules are crucial for the formation of desired products, highlighting its importance in biochemical synthesis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating specific pathways. For example, in vascular smooth muscle cells, this compound can attenuate protein synthesis induced by angiotensin II, thereby preventing vascular remodeling and hypertension . This demonstrates its potential impact on cellular function and its therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it undergoes reduction in the presence of lithium and ammonium chloride to form 1,2,3,4-tetrahydro-2-naphthoic acid

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that this compound can undergo reduction under specific conditions, such as in the presence of lithium and ammonium chloride . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing vascular remodeling and hypertension . At higher doses, it could potentially cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. For example, it can be synthesized from 3-hydroxy-2-naphthoic acid via methylation

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-2-naphthoic acid can be synthesized from 3-hydroxy-2-naphthoic acid through a methylation process. The methylation is typically carried out using methylating agents such as dimethyl sulfate or iodomethane in the presence of a base like potassium carbonate .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methoxy-2-naphthoic acid is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 3-Hydroxy-2-naphthoic acid
  • 2-Naphthoic acid
  • 1-Hydroxy-2-naphthoic acid
  • 4-Methyl-1-naphthoic acid

Comparison: 3-Methoxy-2-naphthoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to its analogs. For instance, 3-hydroxy-2-naphthoic acid has a hydroxyl group instead of a methoxy group, leading to different reactivity and solubility characteristics. The methoxy group in this compound makes it more hydrophobic and can influence its interactions in organic synthesis and biochemical applications .

Properties

IUPAC Name

3-methoxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBQQRFTCVDODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061259
Record name 2-Naphthalenecarboxylic acid, 3-methoxy-
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Molecular Weight

202.21 g/mol
Source PubChem
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CAS No.

883-62-5
Record name 3-Methoxy-2-naphthoic acid
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Record name 2-Methoxy-3-naphthoic acid
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Record name 3-Methoxy-2-naphthoic acid
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Record name 2-Naphthalenecarboxylic acid, 3-methoxy-
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Record name 2-Naphthalenecarboxylic acid, 3-methoxy-
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Record name 3-methoxy-2-naphthoic acid
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Record name 2-METHOXY-3-NAPHTHOIC ACID
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Synthesis routes and methods I

Procedure details

A solution of methyl 3-methoxy-2-naphthoate (6.28 g, 29.10 mmol) and water (10 mL) in MeOH (100 mL) at room temp. was treated with a 1 N NaOH solution (33.4 mL, 33.4 mmol). The mixture was heated at the reflux temp. for 3 h, cooled to room temp., and made acidic with a 10% citric acid solution. The resulting solution was extracted with EtOAc (2×100 mL). The combined organic layers were washed with a saturated NaCl solution, dried (MgSO4) and concentrated under reduced pressure. The residue was triturated with hexane then washed several times with hexane to give 3-methoxy-2-naphthoic acid as a white solid (5.40 g, 92%): 1H-NMR (DMSO-d6) δ 3.88 (s, 3H), 7.34-7.41 (m, 2H), 7.49-7.54 (m, 1H), 7.83 (d, J=8.09 Hz, 1H), 7.91 (d, J=8.09 Hz, 1H), 8.19 (s, 1H), 12.83 (brs, 1H).
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6.28 g
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Synthesis routes and methods II

Procedure details

The methyl 3-methoxy-2-naphthoate was diluted with excess 5 percent sodium hydroxide solution and the mixture was heated at its reflux temperature until the solution was clear. The solution was acidified with hydrochloric acid to provide a precipitate which was separated by filtration. Recrystallization from benzene provided the known intermediate 3-methoxy-2-naphthoic acid, m.p. 130°-132° C.
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Synthesis routes and methods III

Procedure details

Five grams of 2-hydroxy-3-naphthoic acid was dissolved in 220 ml of dimethyl formamide, 3.74 grams of sodium hydride was added thereto little by little with ice cooling and stirring, then 11.0 grams of methyl iodide was added, and the mixture was stirred at room temperature for twelve hours. The reaction solution was partitioned between benzene and water, the benzene layer was collected, dried over anhydrous magnesium sulfate, the solvent was evaporated therefrom, and the residue was dried. To this were added 10 ml of water, 90 ml of methyl cellosolve and 5.0 grams of potassium hydroxide, the mixture was heated to reflux for forty minutes with stirring, the reaction solution was poured over ice water, the mixture was acidified with diluted hydrochloric acid, and the separated mass was extracted with ethyl acetate. The ethyl acetate extract was dried over anhydrous magnesium sulfate, the solvent was evaporated therefrom, and the residue was crystallized from n-hexane to afford 2-methoxy-3-naphthoic acid. The yield was 4.62 grams.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of a simple ester derivative of 3-methoxy-2-naphthoic acid?

A1: The crystal structure of this compound phenyl ester (C18H14O3) has been determined using X-ray diffraction. It crystallizes in the monoclinic system, specifically in the space group P21/c (No. 14). The unit cell dimensions are: a = 10.374(1) Å, b = 13.525(1) Å, c = 10.629(1) Å, and β = 107.62(1)° []. The structure reveals a planar naphthalene ring system with the methoxy and phenyl ester substituents oriented away from each other.

Q2: Can this compound be used as a starting material for the synthesis of molecules with potential anticancer activity?

A2: Yes, this compound serves as a viable starting point for synthesizing 2-substituted quinazolin-4(3H)-ones, some of which exhibit antiproliferative activity against various cancer cell lines []. This approach involves a straightforward methodology and allows for the introduction of diverse substituents at the 2-position of the quinazoline scaffold.

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